molecular formula C12H19NO2 B1377511 {[2-(3-Aminopropoxy)ethoxy]methyl}benzene CAS No. 1443979-55-2

{[2-(3-Aminopropoxy)ethoxy]methyl}benzene

Cat. No.: B1377511
CAS No.: 1443979-55-2
M. Wt: 209.28 g/mol
InChI Key: HVYOWVSQBQKPSQ-UHFFFAOYSA-N
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Description

{[2-(3-Aminopropoxy)ethoxy]methyl}benzene is a synthetic organic compound featuring a benzene ring substituted with a methyl group connected to an ethoxy-3-aminopropoxy chain. This structure confers unique physicochemical properties, such as moderate polarity due to the ether and amine functionalities, making it a versatile building block in organic synthesis. It is commercially available for research purposes, with pricing tiers ranging from €507 for 50 mg to €1,387 for 500 mg .

Properties

IUPAC Name

3-(2-phenylmethoxyethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYOWVSQBQKPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3-Aminopropoxy)ethoxy]methyl}benzene typically involves the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 3-aminopropanol and 2-chloroethanol.

    Etherification Reaction: The intermediate compounds undergo an etherification reaction to form 2-(3-aminopropoxy)ethanol.

    Alkylation Reaction: The final step involves the alkylation of 2-(3-aminopropoxy)ethanol with methylbenzene under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:

    Temperature Control: Maintaining an optimal temperature to facilitate the reactions.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing purification techniques such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[2-(3-Aminopropoxy)ethoxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropoxy and ethoxy groups can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Halogenating agents like chlorine and bromine are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

{[2-(3-Aminopropoxy)ethoxy]methyl}benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(3-Aminopropoxy)ethoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of {[2-(3-Aminopropoxy)ethoxy]methyl}benzene with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Applications
This compound C₁₂H₁₉NO₃ 237.29 g/mol 3-aminopropoxy, ethoxy, methyl Ether, primary amine Organic synthesis intermediate
({2-[3-(Trifluoromethyl)-1-cyclopropen-1-yl]ethoxy}methyl)benzene C₁₃H₁₃F₃O 242.24 g/mol Trifluoromethyl, cyclopropene Ether, cyclopropene Likely fluorinated intermediate for agrochemicals
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₃₀O₃ 294.43 g/mol Tetramethylbutyl, phenoxy Ether, alcohol Surfactant or polymer additive
2,3-Difluoro-1-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzene C₁₂H₁₆F₂N₂O₂ 282.27 g/mol Difluoro, methoxyethyl-methylamino Ether, tertiary amine Pharmaceutical intermediate (e.g., kinase inhibitors)
1-Bromo-3-[2-(propylsulfanyl)ethoxy]benzene C₁₁H₁₅BrOS 289.21 g/mol Bromo, propylsulfanyl Ether, thioether Halogenated intermediate in cross-coupling reactions

Biological Activity

{[2-(3-Aminopropoxy)ethoxy]methyl}benzene, also known as a derivative of benzene with specific functional groups, has garnered attention in the scientific community for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Biological Properties

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer properties.

  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Investigations into its anticancer properties have shown promising results, with potential mechanisms involving apoptosis induction in cancer cells.

Target of Action

The specific biological targets of this compound include various proteins and enzymes involved in cellular signaling pathways. Techniques such as affinity chromatography and mass spectrometry are employed to identify these targets.

Mode of Action

The compound may interact with its targets by either inhibiting or activating their activity. Understanding these interactions often involves advanced methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular structures and binding affinities.

Biochemical Pathways

Mapping the metabolic and signaling pathways affected by this compound is crucial for understanding its biological effects. Techniques such as metabolomics allow researchers to analyze changes in metabolite profiles upon treatment with the compound.

Pharmacokinetics

Pharmacokinetic studies focus on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial studies in animal models provide insights into how the compound behaves within biological systems, which is essential for future clinical applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Case Study 2: Anticancer Properties

In a controlled laboratory setting, researchers assessed the anticancer activity of the compound on various cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent reduction in cell viability, attributed to apoptosis induction .

Data Summary

PropertyFindings
Antimicrobial ActivitySignificant inhibition of bacterial growth
Anticancer ActivityInduction of apoptosis in cancer cells
PharmacokineticsFavorable ADME profile in animal models

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